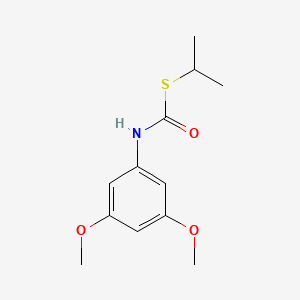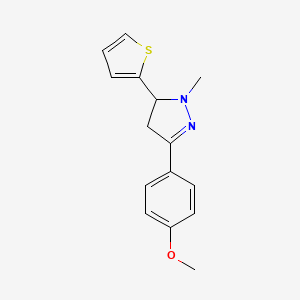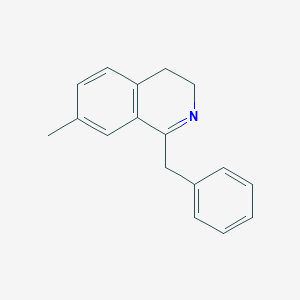
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antimalarial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,9-dichloro-2-methoxyacridine.
Reaction with Phenol and Ammonium Carbonate: 6,9-dichloro-2-methoxyacridine is reacted with phenol and ammonium carbonate to produce 6-chloro-2-methoxy-acridin-9-ylamine.
Coupling Reaction: The resulting amine is then coupled with 3-(acetylamino)phenylamine under appropriate conditions to form this compound.
Chemical Reactions Analysis
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting various biological processes. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and for its anticancer properties.
Proflavine: Another antiseptic with similar structural features.
The uniqueness of this compound lies in its specific substitutions, which enhance its DNA intercalation ability and its potential as an anticancer agent .
Properties
Molecular Formula |
C22H18ClN3O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-13(27)24-15-4-3-5-16(11-15)25-22-18-8-6-14(23)10-21(18)26-20-9-7-17(28-2)12-19(20)22/h3-12H,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
VNOFLJCOOOXXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


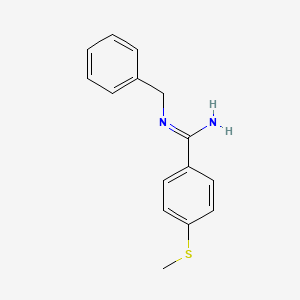

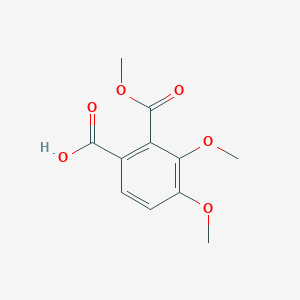
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)

![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
